Ethyl 3-isopropylisonicotinate
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Overview
Description
Ethyl 3-isopropylisonicotinate is an organic compound with the molecular formula C11H15NO2 It is an ester derivative of isonicotinic acid, characterized by the presence of an ethyl group and an isopropyl group attached to the nitrogen and carbon atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-isopropylisonicotinate can be synthesized through the esterification of isonicotinic acid with ethanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to streamline the process and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-isopropylisonicotinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, resulting in the formation of isonicotinic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Various nucleophiles, such as amines or thiols, can be used under mild conditions.
Major Products Formed
Hydrolysis: Isonicotinic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-isopropylisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-isopropylisonicotinate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl isonicotinate: Lacks the isopropyl group, resulting in different chemical properties and reactivity.
Isopropyl isonicotinate: Contains an isopropyl group but lacks the ethyl ester, leading to variations in its applications and behavior.
Uniqueness
Ethyl 3-isopropylisonicotinate is unique due to the presence of both ethyl and isopropyl groups, which confer distinct chemical properties and potential applications. Its dual functionality makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 3-propan-2-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-6-12-7-10(9)8(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
DAUCRVNRJGWYPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)C(C)C |
Origin of Product |
United States |
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